

2-Methylnonane CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylnonane

Cat. No.: B3428614

[Get Quote](#)

An In-depth Technical Guide to 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylnonane**, a branched-chain alkane with significant applications in fuel production and organic chemistry. This document outlines its chemical identity, physicochemical properties, and relevant experimental data to support research and development activities.

Chemical Identification and Nomenclature

2-Methylnonane is a structural isomer of decane, featuring a methyl group at the second position of a nonane backbone.^{[1][2]} This branched structure influences its physical and chemical behavior compared to its straight-chain counterpart, n-decane.

- IUPAC Name: **2-methylnonane**^[3]
- CAS Number: 871-83-0^{[3][4][5]}
- Synonyms: Isodecane, Nonane, 2-methyl-^{[1][6][7]}

Physicochemical Properties

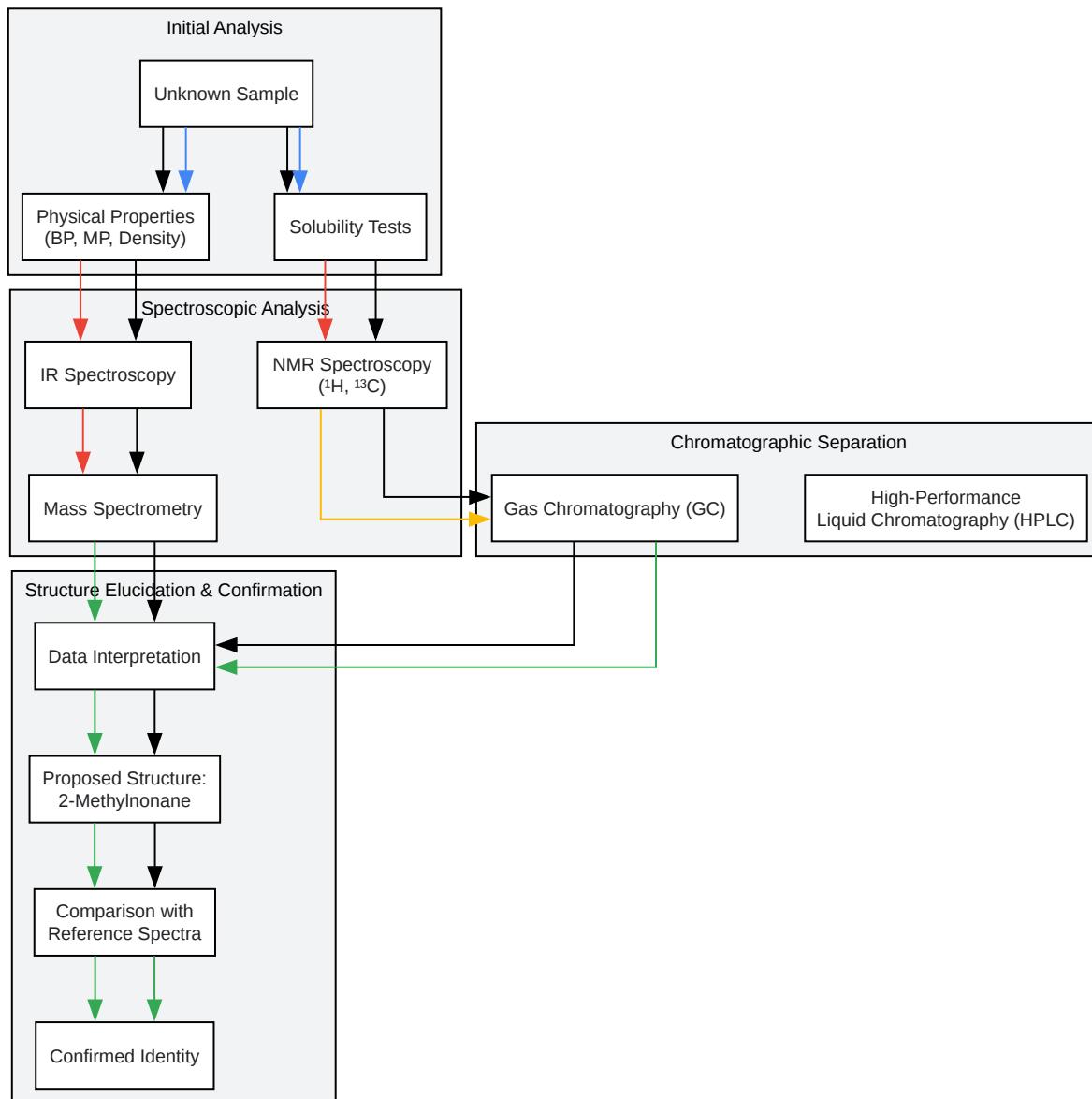
A summary of the key quantitative data for **2-Methylnonane** is presented in the table below. These properties are critical for understanding its behavior in various experimental and

industrial settings.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂	[3] [4] [6]
Molecular Weight	142.28 g/mol	[4] [5]
Density	0.726 g/mL at 20 °C	[5]
Boiling Point	166-169 °C	[5]
Melting Point	-74.6 °C	[1]
Refractive Index	n _{20/D} 1.410	[5]

Experimental Protocols

Due to its nature as a common organic compound, the experimental protocols involving **2-MethylNonane** are extensive. A representative analytical method for its identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).


Protocol: Analysis of **2-MethylNonane** by GC-MS

- Sample Preparation: Dissolve a known quantity of the sample containing **2-MethylNonane** in a suitable volatile solvent, such as hexane. Prepare a series of calibration standards of known concentrations.
- Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.
 - GC Column: A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically used for alkane separation.
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
- GC Method:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate to separate compounds based on their boiling points.
- Injection Mode: Split or splitless injection depending on the sample concentration.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions.
 - Mass Analyzer: A quadrupole or time-of-flight analyzer.
 - Scan Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected fragments of **2-MethylNonane**.
- Data Analysis: Identify **2-MethylNonane** by its retention time and the characteristic fragmentation pattern in the mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of an organic compound like **2-MethylNonane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification of **2-Methylnonane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylnonane - Wikipedia [en.wikipedia.org]
- 2. CAS 871-83-0: 2-Methylnonane | CymitQuimica [cymitquimica.com]
- 3. 2-Methylnonane | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-メチルノナン ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Nonane, 2-methyl- [webbook.nist.gov]
- 7. 2-Methylnonane, 98+% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [2-Methylnonane CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3428614#2-methylnonane-cas-number-and-iupac-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com